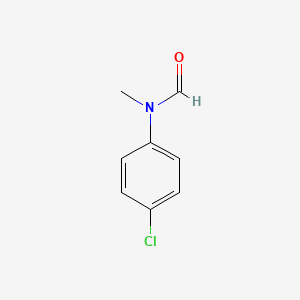

4'-Chloro-N-methylformanilide

描述

Contextualization of 4'-Chloro-N-methylformanilide within N-Arylformamide Chemistry

This compound, also known as N-(4-chlorophenyl)-N-methylformamide, is a specific member of the N-arylformamide family. nih.gov Its structure features a chlorine atom at the para-position of the phenyl ring and a methyl group on the nitrogen atom of the formamide (B127407) moiety. This substitution pattern distinguishes it from simpler formanilides like N-phenylformamide (formanilide) and N-methylformanilide, influencing its physical and chemical properties. solubilityofthings.comnih.govsigmaaldrich.com

The presence of the chlorine atom, an electron-withdrawing group, and the N-methyl group, which eliminates the possibility of intermolecular N-H hydrogen bonding, are key structural features. These characteristics affect the molecule's reactivity, solubility, and interactions with other molecules, making it a subject of interest in synthetic and medicinal chemistry research. rsc.org For instance, the N-methylation is known to reduce the melting point and alter solubility compared to its non-methylated counterpart.

Significance of Halogenated Amides in Contemporary Chemical Research

Halogenated amides, a broader category that includes this compound, are of considerable importance in modern chemical research. The incorporation of halogen atoms into amide structures can significantly modulate their biological activity and chemical reactivity. nih.gov Halogenation is a common strategy in medicinal chemistry to enhance the metabolic stability of drug candidates or to improve their binding affinity to biological targets. nih.gov

Furthermore, α-haloamides have been recognized as versatile building blocks in organic synthesis. nih.gov They can serve as precursors to a variety of functional groups and are used in carbon-carbon bond-forming reactions, often catalyzed by transition metals. nih.govmdpi.com The stability of the α-C-halogen bond in amides, compared to other carbonyl compounds, allows for their use as latent enolates in asymmetric synthesis, leading to the formation of enantioenriched halogenated molecules. acs.org The development of new halogenating reagents, including N-X anomeric amides, further underscores the ongoing interest in leveraging halogenated amides for complex molecule synthesis. nih.gov

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H8ClNO | nih.gov |

| Molecular Weight | 169.61 g/mol | nih.gov |

| Melting Point | 52°C | alfa-chemistry.com |

| Boiling Point | 166°C at 20 mmHg | alfa-chemistry.com |

| Density | 1.24 g/cm³ | alfa-chemistry.com |

| Flash Point | 133.7°C | alfa-chemistry.com |

| CAS Number | 26772-93-0 | nih.gov |

Spectroscopic Data Highlights

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy Type | Key Findings | Source |

| GC-MS | The gas chromatography-mass spectrometry data is available for this compound. | nih.gov |

| LC-MS | Liquid chromatography-mass spectrometry data, including precursor m/z of 170.0367 and fragmentation patterns, has been reported. | nih.gov |

| ¹H NMR | In a related compound, N-(2-benzoyl-4-chlorophenyl)-N-methylformamide, two distinct methyl peaks were observed at δ 2.94 and 3.23 ppm, indicating hindered rotation around the C-N bond. | prepchem.com |

Synthesis and Reactions

The synthesis of N-arylformamides can be achieved through various methods. A common approach involves the reaction of the corresponding arylamine with a formylating agent. For instance, N-methylformanilide can be synthesized by reacting methylaniline with formic acid. orgsyn.org Another method involves the N-formylation of amines using carbon dioxide and a suitable catalyst. researchgate.net Specifically for this compound, one synthetic route involves the reaction of N-(2-benzoyl-4-chlorophenyl)formamide with sodium hydride and methyl iodide. prepchem.com

N-arylformamides can undergo further chemical transformations. For example, they can be converted to their corresponding carbamates in the presence of an oxidant. rsc.org They also serve as intermediates in the synthesis of other compounds; for instance, (RS)-N-[(4-Chlorophenyl)(phenyl)methyl]formamide is a key intermediate in the synthesis of levocetirizine (B1674955) dihydrochloride. nih.gov

Structure

3D Structure

属性

IUPAC Name |

N-(4-chlorophenyl)-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-10(6-11)8-4-2-7(9)3-5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQPXHSGRKRZPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80312875 | |

| Record name | 4'-Chloro-N-methylformanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26772-93-0 | |

| Record name | 26772-93-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Chloro-N-methylformanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro N Methylformanilide and Analogous Compounds

Classical and Contemporary Approaches to N-Methylformamide Synthesis

The formation of the N-formyl group on an aniline (B41778) scaffold can be achieved through several reliable strategies, ranging from direct introduction of the formyl group to multi-step sequences involving acylation and subsequent methylation.

Direct formylation is often the most straightforward approach to synthesizing formanilides. This involves treating a primary or secondary aniline with a suitable formylating agent.

Formic acid is the most common and economical formylating agent. The reaction between an amine like N-methylaniline and formic acid is an equilibrium process that requires the removal of water to drive it to completion. google.comorgsyn.org A common laboratory procedure involves refluxing the amine and formic acid in a solvent like toluene (B28343) with a Dean-Stark apparatus to physically remove the water as it forms. orgsyn.orgscispace.com This method is effective for a range of anilines, providing the corresponding N-formyl compounds in excellent yields. scispace.com To avoid the need for bulk water removal, chemical dehydrating agents can be employed. One patented method utilizes metaboric anhydride (B1165640), generated in situ from boric acid, to sequester the water produced during the reaction of N-methylaniline and formic acid, allowing the reaction to proceed quickly and completely with a reduced excess of formic acid. google.comgoogle.com

Various catalysts have been developed to improve the efficiency of direct formylation with formic acid under milder conditions. Catalysts such as molecular iodine (I₂), zinc chloride (ZnCl₂), and zinc oxide (ZnO) have been shown to effectively promote the N-formylation of anilines and their derivatives. nih.gov For instance, studies on optimization have shown that using a catalytic amount of MgO nanomaterial can lead to a 99.5% yield of N-formylated aniline in acetonitrile (B52724) at room temperature. researchgate.net Reusable solid acid catalysts like Amberlite IR-120 have also been employed, often in conjunction with microwave irradiation to achieve rapid, high-yielding reactions in solvent-free conditions. nih.gov

Other formylating agents include acetic formic anhydride (AFA), which is highly reactive and can formylate amines, including sterically hindered ones, in minutes at low temperatures. nih.gov Ammonium formate (B1220265) and N,N-dimethylformamide (DMF) have also been used as formyl sources in various synthetic protocols. researchgate.net A more recent approach utilizes carbon dioxide (CO₂) as a C1 source in the presence of a reducing agent like phenylsilane (B129415) (PhSiH₃). researchgate.net This method, often catalyzed by ionic liquids, can achieve near-quantitative yields of N-methyl formanilide (B94145) at room temperature under 1 bar of CO₂. researchgate.net

Table 1: Comparison of Direct Formylation Methods for Anilines

| Formylating Agent | Catalyst / Conditions | Substrate Example | Yield | Reference |

| Formic Acid (85-90%) | Toluene, Dean-Stark reflux | N-Methylaniline | 93-97% | orgsyn.org |

| Formic Acid | Metaboric Anhydride | N-Methylaniline | >99% | google.com |

| Formic Acid | 5 mol% I₂ | Aniline | Excellent | nih.gov |

| Formic Acid | MgO Nanomaterial | Aniline | 99.5% | researchgate.net |

| CO₂ / PhSiH₃ | Polymeric Ionic Liquid | N-Methylaniline | 99% | researchgate.net |

| Acetic Formic Anhydride | -20 °C | Primary Amines | 97-100% | nih.gov |

An alternative to direct formylation of a secondary amine is a two-step sequence starting from a primary aniline. This involves an initial N-formylation followed by N-methylation. This strategy is particularly useful when the corresponding primary aniline is more readily available or when selective mono-methylation is desired.

The initial formylation of the primary aniline (e.g., 4-chloroaniline) can be accomplished using the methods described previously, such as reaction with formic acid or acetic formic anhydride. nih.gov The resulting formanilide (e.g., 4'-chloroformanilide) is then subjected to N-methylation.

A general procedure for the mono-N-methylation of anilines has been developed that proceeds through formimidate intermediates. lookchem.com In this method, a primary aniline is first treated with triethyl orthoformate in the presence of a solid acid catalyst (like MCM-41-SO₃H) to form an N-arylformimidate. This intermediate is then reduced using a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH₃(OAc)) to yield the desired mono-N-methylated aniline, which can then be formylated to give the final product. lookchem.com Another approach involves the direct N-methylation of primary amines which proceeds through an initial N-formylation, followed by reduction of the formyl group to a methyl group. nih.gov

Advanced Catalytic Systems in Formanilide Synthesis

The development of advanced catalytic systems, particularly those based on transition metals, has provided powerful tools for synthesizing formanilides with high efficiency and selectivity. These methods often allow for the use of alternative, readily available feedstocks.

Transition metal catalysis has enabled the synthesis of formanilides from alternative starting materials, such as carbon monoxide (CO) or its surrogates. mdpi.commdpi.com These catalytic transformations are valued for their efficiency and selectivity. mdpi.com

Ruthenium complexes, such as triruthenium dodecacarbonyl (Ru₃(CO)₁₂), have been found to catalyze the formylation of amines using CO as the carbonyl source. nih.gov While effective for primary aliphatic amines, rhodium catalysts tested under similar conditions tended to produce significant urea (B33335) byproducts. nih.gov

More recently, manganese-catalyzed N-formylation of anilines has been developed using oxalic acid as a safe and solid carbon monoxide surrogate. nih.gov This approach avoids the handling of toxic CO gas and provides a range of formanilides in moderate to excellent yields. nih.gov Copper catalysts have also been employed for the N-formylation of anilines using carbon dioxide and phenylsilanes. nih.gov Palladium-catalyzed cross-coupling reactions are widely recognized for their ability to form C–N bonds with high functional group tolerance, providing a broad platform for the synthesis of complex aniline derivatives that can subsequently be formylated. mdpi.com The versatility of transition metal complexes makes them invaluable tools in the preparation of complex organic molecules. mdpi.comnih.gov

Table 2: Examples of Transition-Metal-Mediated Formanilide Synthesis

| Metal Catalyst | Carbon Source | Substrate Example | Conditions | Yield | Reference |

| Ru₃(CO)₁₂ | Carbon Monoxide (CO) | Primary Aliphatic Amines | 40 atm CO, Benzene (B151609), 120-180 °C | Good | nih.gov |

| MnCl₂·4H₂O | Oxalic Acid | Aniline | 130 °C, DMF | 98% | nih.gov |

| Copper Catalyst | Carbon Dioxide (CO₂) / Phenylsilane | Aniline | Not specified | Not specified | nih.gov |

While 4'-Chloro-N-methylformanilide itself is not chiral, the synthesis of chiral formamide (B127407) derivatives is of significant interest in medicinal chemistry and materials science. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. ethz.ch This can be achieved through various strategies, including the use of chiral catalysts or auxiliaries. ethz.chrsc.org

The stereoselective synthesis of chiral amides often relies on racemization-free coupling reagents that can activate carboxylic acids (like formic acid) for reaction with a chiral amine without loss of stereochemical integrity. rsc.org Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and T₃P (propane phosphonic acid anhydride) are used to facilitate amide bond formation under mild conditions that preserve chirality. rsc.org

Catalytic asymmetric synthesis of axially chiral molecules has become a prominent area of research, employing both transition-metal catalysis and organocatalysis. rsc.org For substrate-specific transformations, a highly regio- and stereoselective fluorination of chiral enamides has been described. nih.gov This reaction proceeds through an intermediate that is trapped to produce chiral α-fluoro-imides, demonstrating a sophisticated method for introducing functionality with high stereocontrol in amide-like structures. nih.gov The development of such methods is crucial for accessing optically enriched compounds for various applications. researchgate.net

Optimization of Reaction Parameters and Process Intensification

Optimizing reaction parameters such as temperature, solvent, catalyst loading, and reaction time is crucial for maximizing yield, minimizing byproducts, and developing economically viable synthetic processes. For the N-formylation of aniline, it was observed that the choice of solvent significantly impacts the reaction rate, with acetonitrile providing a considerable rate enhancement. researchgate.net Factorial design experiments can be a powerful tool to systematically optimize multiple parameters simultaneously, leading to significant increases in product conversion. rsc.org

Process intensification involves developing novel equipment and techniques to create substantially smaller, cleaner, and more energy-efficient processes. aiche.orgmdpi.com This is a key driver for improving the safety and sustainability of chemical manufacturing. cetjournal.it A major strategy in process intensification is the shift from traditional batch reactors to continuous flow systems. cetjournal.itpharmasalmanac.com

Flow chemistry, which utilizes micro- or milli-reactors, offers superior control over reaction parameters due to excellent heat and mass transfer. pharmasalmanac.comyoutube.com This allows for the safe execution of highly exothermic reactions and can lead to higher yields and selectivities by minimizing unwanted side reactions. pharmasalmanac.com For formanilide synthesis, which can involve exothermic steps or the use of hazardous reagents, transitioning to a continuous flow process could offer significant advantages in terms of safety, scalability, and product quality. pharmasalmanac.com The reduction in reactor volume and solvent use also aligns with the principles of green chemistry, making process intensification a critical aspect of modern chemical production. rsc.orgaiche.org

Solvent Effects and Green Chemistry Considerations

The N-formylation of anilines, the primary route to these compounds, has been studied in various solvents. For instance, in a manganese-catalyzed N-formylation reaction using oxalic acid as a carbon monoxide surrogate, dimethylformamide (DMF) was identified as the optimal solvent for achieving high product yields. nih.gov In other studies, polyethylene (B3416737) glycol (PEG-400) has been employed as a reaction medium for the formylation of anilines with formic acid at room temperature, demonstrating tolerance for a range of functional groups like nitro, halogen, and ester groups. mdma.chnih.gov

A significant advancement in green chemistry is the move towards solvent-free reaction conditions. cmu.edu Several studies have demonstrated the successful N-formylation of amines under neat conditions, often with moderate to excellent yields. mdma.ch For example, a highly efficient protocol for the N-formylation of various amines was developed using formic acid at 60°C without any solvent, achieving a 98% yield for aniline in just 30 minutes. This approach not only minimizes waste but also simplifies the work-up procedure, making the process more economical and environmentally benign. mdma.ch The use of water as a solvent has also been explored, providing moderate yields in some cases.

Ultrasound irradiation has emerged as another green technique, promoting the N-formylation of amines under solvent- and catalyst-free conditions at room temperature. academie-sciences.fracademie-sciences.fr This method offers advantages such as milder reaction conditions, shorter reaction times, and higher purity of products, aligning well with the principles of green chemistry by reducing energy consumption and waste generation. academie-sciences.frresearchgate.net

| Entry | Amine Substrate | Formylating Agent | Solvent/Condition | Temperature (°C) | Time | Yield (%) | Ref |

| 1 | Aniline | Formic Acid (4 equiv) | Neat | 60 | 0.5 h | 98 | |

| 2 | Aniline | Formic Acid (2 equiv) | Water | 80 | 6 h | 76 | |

| 3 | Aniline | Formic Acid | PEG-400 | Room Temp | 4-6 h | Good | nih.gov |

| 4 | Aniline | Formic Acid | Neat (Ultrasound) | Room Temp | 25 min | 98 | academie-sciences.fr |

| 5 | 4-Chloroaniline (B138754) | Formic Acid | Neat | 60 | 1 h | 96 | |

| 6 | Aniline | Oxalic Acid / MnCl₂ | DMF | 130 | 20 h | 98 | nih.gov |

Microwave-Assisted and Flow Chemistry Synthesis

Process intensification techniques like microwave-assisted synthesis and continuous flow chemistry are being increasingly applied to the synthesis of organic compounds to enhance reaction rates, improve yields, and allow for safer and more scalable production.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular tool in organic synthesis as a non-conventional energy source that can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. nih.govnih.gov In the context of N-formylation, microwave energy has been successfully used to drive the reaction between amines and formic acid. For instance, a method utilizing a reusable ion exchange resin (Amberlite IR-120) as a catalyst under microwave irradiation achieved the formylation of various amines in 60-120 seconds with excellent yields. nih.gov

Another approach involves the use of aqueous formic acid under controlled microwave irradiation, allowing for the N-formylation of aliphatic and aromatic amines on a multigram scale within minutes. researchgate.net These microwave-assisted protocols often offer operational simplicity and are compatible with a range of functional groups. researchgate.netfrontiersin.org The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional methods. nih.gov

| Entry | Amine Substrate | Reagents | Condition | Time | Yield (%) | Ref |

| 1 | Aniline | Formic Acid, Amberlite IR-120 | Microwave | 60-120 s | Excellent | nih.gov |

| 2 | Various Amines | Aqueous Formic Acid (80%) | Microwave | a few min | High | researchgate.net |

| 3 | Anthranilic acid | Formamide | Microwave (solvent-free) | - | High Purity | frontiersin.org |

Flow Chemistry Synthesis

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, and residence time), enhanced safety for handling hazardous intermediates, and straightforward scalability. nih.govsemanticscholar.org

Mechanistic Investigations of 4 Chloro N Methylformanilide Reactivity

Hydrolytic Decomposition Pathways of N-Methylformanilides

The hydrolytic decomposition of N-methylformanilides, including 4'-Chloro-N-methylformanilide, proceeds through distinct pathways under acidic and alkaline conditions. These reactions are of significant interest due to the prevalence of the amide bond in chemical and biological systems.

The acid-catalyzed hydrolysis of formanilides generally follows an A-2 mechanism, which involves a rapid, reversible protonation of the amide followed by a rate-determining nucleophilic attack by a water molecule on the carbonyl carbon. This process leads to the formation of a tetrahedral intermediate which then breaks down to the corresponding aniline (B41778) and formic acid.

Kinetic studies on related hydroxamic acids, such as p-chlorophenyl-2-furohydroxamic acid, have provided insights into the mechanism of acid-catalyzed hydrolysis. The rate of hydrolysis has been studied across various acidities, and the data analyzed using methods like the Bunnett, Bunnett-Olsen, and Cox-Yates excess acidity treatments. Such analyses support a mechanism involving a rapid protonation step followed by a rate-determining A-2 nucleophilic attack by water. researchgate.net The catalytic efficiency of different strong acids can vary, which provides further information about the transition state. For AAc2 hydrolysis reactions, the catalytic order is often H2SO4 ~ HCl > HClO4. researchgate.net

Interactive Data Table: Not available due to lack of specific kinetic data for this compound in the search results.

Computational studies on the alkaline hydrolysis of other secondary amides, such as N-methylacetamide and acetanilide (B955), also suggest that the process involves two main stages: the formation of a tetrahedral adduct and its subsequent breakdown to products. These studies indicate that the rate-limiting step is associated with the second transition state, which involves the simultaneous breaking of the amide C-N bond and proton transfer to the emerging amine anion. researchgate.net The presence of electron-withdrawing substituents on the aromatic ring can stabilize the negative charge developing on the nitrogen atom in the transition state, thereby increasing the reaction rate. researchgate.net

The kinetics of alkaline hydrolysis of formanilides have been a subject of detailed study. researchgate.net For instance, N-methylformanilide and N-methyl-m-nitroformanilide are known to be less prone to alkaline hydrolysis than N-methyl-p-nitroformanilide, highlighting the influence of substituents on the reaction rate. nih.gov

Interactive Data Table: Not available due to lack of specific kinetic data for this compound in the search results.

The existence of a tetrahedral intermediate is a cornerstone of the accepted mechanism for both acidic and alkaline amide hydrolysis. While direct observation of these intermediates is often challenging due to their transient nature, their formation and properties can be inferred from kinetic data and computational modeling.

For N-methylformanilide, the free energy of formation of the tetrahedral intermediate in its hydrolysis has been calculated using established methods. cdnsciencepub.comcdnsciencepub.com These calculations, combined with thermochemical data, provide a quantitative basis for analyzing the reaction kinetics. cdnsciencepub.com Ab initio studies on the base-promoted hydrolysis of N-methylformamide have shown that the initial step is the nucleophilic addition of hydroxide (B78521) to form a tetrahedral intermediate. This intermediate must then undergo conformational changes before proceeding to the elimination step. acs.org

Computational studies have also been employed to investigate the various conformers of the tetrahedral intermediate and their relative energies. acs.org These theoretical models provide valuable insights into the structure and stability of these transient species, which are crucial for a detailed understanding of the reaction mechanism.

| Intermediate Property | Value (for N-methylformanilide) | Source |

| Heat of formation of N-methylformanilide dimethyl acetal (B89532) (ΔH;f(l)) | -72.95 ± 1.85 kcal/mol | cdnsciencepub.comcdnsciencepub.com |

| Free energy of formation of the tetrahedral intermediate | Calculated | cdnsciencepub.comcdnsciencepub.com |

Participation in Formylation Reactions (e.g., Vilsmeier-Haack Analogues)

This compound can serve as a precursor in formylation reactions, most notably in reactions analogous to the Vilsmeier-Haack reaction.

In the Vilsmeier-Haack reaction, a substituted amide reacts with an activating agent, typically phosphorus oxychloride (POCl3) or oxalyl chloride, to form a highly electrophilic species known as the Vilsmeier reagent. wikipedia.orgnrochemistry.com This reagent is a chloroiminium ion. wikipedia.orgnrochemistry.com N-methylformanilide is a commonly used precursor for generating the Vilsmeier reagent. This reagent is then capable of formylating electron-rich aromatic and heteroaromatic compounds. nrochemistry.comijpcbs.com

The Vilsmeier reagent is considered a weak electrophile and reacts preferentially with activated aromatic systems. nrochemistry.comchemistrysteps.com For example, the reaction of anthracene (B1667546) with N-methylformanilide and phosphorus oxychloride yields 9-anthracenecarboxaldehyde. wikipedia.org The use of N-methylformanilides in the preparation of Vilsmeier reagents for the synthesis of isatins has also been reported. scielo.br

The formation of the Vilsmeier reagent from this compound and an activating agent like phosphorus oxychloride involves the activation of the amide carbonyl group. The reaction mechanism entails the attack of the carbonyl oxygen on the phosphorus atom of POCl3, followed by the elimination of a dichlorophosphate (B8581778) group to generate the electrophilic chloroiminium ion. wikipedia.orgnrochemistry.com

This chloroiminium salt is the active formylating species. It undergoes electrophilic aromatic substitution with an electron-rich arene. The resulting intermediate is then hydrolyzed during workup to afford the final aldehyde product. wikipedia.orgnrochemistry.comorganic-chemistry.org The stability and reactivity of the Vilsmeier reagent can be influenced by the substituents on the formanilide (B94145) precursor.

Other Transformation Reactions of this compound

Nucleophilic Reactivity and Substitution Mechanisms

The reactivity of this compound in nucleophilic substitution reactions is primarily centered on the chloro-substituted aromatic ring. While the formamide (B127407) group itself is not a strong activating group for classical nucleophilic aromatic substitution (SNAr), the chlorine atom on the benzene (B151609) ring can be displaced by strong nucleophiles under certain conditions. The reaction mechanism is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

General Mechanistic Considerations:

Nucleophilic aromatic substitution on aryl halides like this compound typically proceeds through an addition-elimination mechanism. chemistrysteps.com This pathway involves two main steps:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine atom, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing character of the formamide group, although modest, can help to stabilize this negatively charged intermediate. chemistrysteps.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion, which is a good leaving group.

Analogous Reactions with Related Compounds:

Due to a lack of specific studies on the nucleophilic substitution reactions of this compound, insights can be drawn from related chloro-substituted aromatic compounds. For instance, nucleophilic aromatic substitution of non-activated aryl fluorides and chlorides with dimethylamine (B145610) has been achieved using a hydroxide-assisted thermal decomposition of N,N-dimethylformamide (DMF). nih.gov This suggests that under forcing conditions, similar transformations might be possible for this compound.

Research on the nucleophilic aromatic substitution of non-activated aryl fluorides with amide enolates has shown that these reactions can proceed under relatively mild conditions, suggesting a concerted SNAr pathway. rsc.org

The following table summarizes potential nucleophilic substitution reactions of this compound based on the reactivity of analogous compounds.

| Nucleophile | Potential Product | Reaction Conditions (Inferred from Analogs) |

| Dimethylamine | N,N-Dimethyl-N'-(4-methylphenyl)formamide | High temperature, presence of a base |

| Amide Enolates | 2-Aryl-substituted amides | Mild conditions |

| Alkoxides (e.g., Methoxide) | 4'-Methoxy-N-methylformanilide | Basic conditions, elevated temperature |

| Thiolates (e.g., Thiophenoxide) | N-Methyl-4'-(phenylthio)formanilide | Basic conditions |

This table is illustrative and based on the reactivity of similar compounds. Specific reaction conditions and yields for this compound would require experimental verification.

Oxidative and Reductive Transformation Pathways

Oxidative Pathways:

The oxidative transformation of this compound can involve several pathways, primarily targeting the N-methyl group and the aromatic ring.

N-Dealkylation: A common metabolic pathway for N-alkylated anilines is oxidative N-dealkylation. mdpi.com This process, often mediated by enzymes like cytochrome P-450, involves the oxidation of the N-methyl group to a hydroxymethyl intermediate, which is unstable and subsequently decomposes to yield 4'-chloroformanilide and formaldehyde. acs.org Chemical oxidation using various reagents can also achieve this transformation. mdpi.com Studies on the oxidative N-dealkylation of N,N-dimethylanilines using non-heme manganese catalysts have shown the formation of N-methylaniline and N-methylformanilide, indicating that both N-demethylation and formylation can occur. mdpi.commdpi.com

Aromatic Hydroxylation: The chloro-substituted benzene ring can undergo oxidative hydroxylation, although this is generally a less favored pathway compared to N-dealkylation. Metallaphotocatalysis has been used for the directed ortho-hydroxylation of substituted anilides. nih.gov

Oxidation of the Formyl Group: The formyl group itself can be oxidized to a carboxylic acid group under strong oxidizing conditions, which would lead to the formation of N-(4-chlorophenyl)-N-methylcarbamic acid, likely followed by decarboxylation.

Reductive Pathways:

Reductive transformations of this compound can target both the chloro substituent and the formyl group.

Reductive Dehalogenation: The carbon-chlorine bond can be cleaved through reductive dehalogenation. Studies on chloroanilines have shown that they can undergo sequential reductive dehalogenation in anaerobic environments, where the chlorine atoms are replaced by hydrogen atoms. tandfonline.comosti.govtandfonline.comnih.govacs.org This process is often microbially mediated. osti.govnih.govacs.org For this compound, this would result in the formation of N-methylformanilide. The relative ease of removal of the halogen can depend on its position on the aromatic ring. tandfonline.com

Reduction of the Formyl Group: The formyl group can be reduced to a methyl group. For example, N-formyl derivatives of amines can be reduced with lithium aluminum hydride. acs.org This would convert this compound to N-(4-chlorophenyl)-N,N-dimethylamine.

The following table summarizes potential oxidative and reductive transformation products of this compound.

| Transformation Type | Reagent/Condition (Inferred from Analogs) | Potential Product(s) |

| Oxidative N-Dealkylation | Cytochrome P-450, Chemical Oxidants | 4'-Chloroformanilide, Formaldehyde |

| Oxidative Aromatic Hydroxylation | Metallaphotocatalysis | 4'-Chloro-2'-hydroxy-N-methylformanilide |

| Reductive Dehalogenation | Anaerobic microorganisms, Reducing agents | N-Methylformanilide |

| Reductive Deformylation | Lithium Aluminum Hydride | N-(4-Chlorophenyl)-N,N-dimethylamine |

This table presents potential transformation pathways based on the reactivity of analogous compounds. The actual products and reaction efficiencies would depend on the specific reaction conditions.

Advanced Analytical Characterization in 4 Chloro N Methylformanilide Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the atomic-level connectivity and environment within a molecule. emerypharma.com

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary methods for characterizing 4'-Chloro-N-methylformanilide. chemicalbook.comchemicalbook.com The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons, the N-methyl protons, and the formyl proton are observed. The aromatic protons typically appear as a set of doublets due to coupling between adjacent protons on the chlorophenyl ring. The N-methyl group gives rise to a singlet, while the formyl proton also appears as a singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. chemicalbook.com This includes the carbonyl carbon of the formamide (B127407) group, the N-methyl carbon, and the carbons of the 4-chlorophenyl ring. The carbon attached to the chlorine atom (ipso-carbon) and the other aromatic carbons can be distinguished based on their chemical shifts and the electronic effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Formyl | -CHO | ~8.2-8.4 | ~162-164 |

| Aromatic | C2'/C6' | ~7.2-7.4 (d) | ~129-131 |

| Aromatic | C3'/C5' | ~7.4-7.6 (d) | ~130-132 |

| Methyl | -NCH₃ | ~3.3-3.5 | ~30-35 |

| Aromatic | C1' (ipso to N) | - | ~140-142 |

| Aromatic | C4' (ipso to Cl) | - | ~133-135 |

Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet.

To further confirm the structural assignments, two-dimensional (2D) NMR experiments are employed. nih.gov Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar coupling between protons, typically over two to three bonds. For this compound, COSY spectra would show correlations between the adjacent aromatic protons on the chlorophenyl ring, confirming their connectivity. emerypharma.com

HSQC/HMQC (Heteronuclear Single Quantum/Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, such as carbon-13. An HSQC spectrum of this compound would show cross-peaks connecting the formyl proton to the formyl carbon, the N-methyl protons to the N-methyl carbon, and each aromatic proton to its directly bonded aromatic carbon. This provides unambiguous assignment of the proton and carbon signals. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netnih.gov

For this compound, key vibrational modes include:

C=O Stretch: A strong absorption band in the FTIR spectrum, typically around 1660-1680 cm⁻¹, is characteristic of the amide carbonyl group.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the formamide group is usually observed in the region of 1300-1400 cm⁻¹.

Aromatic C-H Stretch: These vibrations typically appear as a group of bands above 3000 cm⁻¹.

Aromatic C=C Bending: Vibrations associated with the aromatic ring are found in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, generally between 600-800 cm⁻¹. researchgate.net

Raman spectroscopy offers complementary information and is particularly sensitive to non-polar bonds and symmetric vibrations, which can aid in the comprehensive vibrational analysis of the molecule. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| Amide | C=O Stretch | 1660 - 1680 | FTIR (Strong) |

| Aromatic | C-H Stretch | 3000 - 3100 | FTIR/Raman (Medium) |

| Aromatic | C=C Bending | 1450 - 1600 | FTIR/Raman (Variable) |

| Amide | C-N Stretch | 1300 - 1400 | FTIR (Medium) |

| Alkyl | C-H Stretch (Methyl) | 2850 - 2960 | FTIR/Raman (Medium) |

| Haloalkane | C-Cl Stretch | 600 - 800 | FTIR (Strong) |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. youtube.com It provides crucial information about the molecular weight and elemental composition of a compound. The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight. nih.gov

The fragmentation pattern observed in the mass spectrum offers valuable structural information. chemguide.co.uk When the molecular ion breaks apart into smaller, charged fragments, these fragments are detected and provide clues about the molecule's structure. libretexts.org Common fragmentation pathways for amides involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, characteristic fragments could arise from the loss of the formyl group (CHO) or the cleavage of the N-aryl bond. The presence of chlorine is often indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with the ³⁷Cl isotope being approximately one-third as abundant as the ³⁵Cl isotope.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). longdom.orgchromatographyonline.com This precision allows for the unambiguous determination of a molecule's elemental formula. chromatographyonline.com For this compound (C₈H₈ClNO), HRMS can distinguish its exact mass from other compounds that may have the same nominal mass but different elemental compositions. nih.govlongdom.org This capability is invaluable for confirming the identity of the synthesized compound with a high degree of confidence. scispace.com

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₈ClNO |

| Monoisotopic Mass | 169.0294 Da |

| Nominal Mass | 169 Da |

| Precursor m/z ([M+H]⁺) | 170.0367 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. youtube.commdpi.com This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. For this compound (molecular weight: 169.61 g/mol ), the fragmentation pathways can be predicted based on its chemical structure and by analogy to similar compounds like N-methylformanilide. researchgate.net

In a typical MS/MS experiment, the parent molecule is first ionized, often by adding a proton to form the molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 170. This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. youtube.com

The primary fragmentation points for this compound are expected to be the relatively weak bonds, such as the amide C-N bond and the bond between the formyl group and the nitrogen. The presence of the chlorine atom on the phenyl ring also influences the fragmentation pattern, primarily by directing cleavage and through its characteristic isotopic signature (35Cl and 37Cl in an approximate 3:1 ratio). wpmucdn.com

Key predicted fragmentation pathways include:

Loss of the formyl group (-CHO): Cleavage of the N-CHO bond would result in a fragment ion corresponding to 4-chloro-N-methylaniline.

Loss of the methyl group (-CH₃): Cleavage of the N-CH₃ bond would lead to a fragment ion of 4-chloroformanilide.

Cleavage of the chlorophenyl ring: Fragmentation can also occur within the aromatic ring, leading to the loss of chlorine or other ring fragments.

A proposed fragmentation scheme is detailed in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 170.03 ([M+H]⁺) | 142.04 | CO (Carbon monoxide) | [4-chloro-N-methylaniline]⁺ |

| 170.03 ([M+H]⁺) | 127.01 | HNCHO (Formamide) | [Chlorophenyl]⁺ |

| 170.03 ([M+H]⁺) | 111.01 | CH₃NCHO (N-methylformamide) | [Chlorophenyl cation]⁺ |

| 142.04 | 127.01 | CH₃ (Methyl radical) | [4-chloroaniline]⁺ |

This interactive table outlines the predicted fragmentation pathways for this compound based on its chemical structure.

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating this compound from complex mixtures and quantifying its concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose. nih.govresearchgate.net

HPLC is a versatile technique for the analysis of non-volatile or thermally unstable compounds. scribd.com A reversed-phase HPLC method is typically suitable for a compound with the polarity of this compound. Method development involves optimizing several parameters to achieve good resolution, peak shape, and analysis time.

Key development parameters include:

Column Selection: A C18 stationary phase is a common starting point, offering good retention for moderately polar compounds.

Mobile Phase: A mixture of a polar solvent (like water or a buffer) and a less polar organic solvent (like acetonitrile (B52724) or methanol) is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components.

Detection: Given the presence of the aromatic ring, UV detection is a suitable and sensitive method. The detection wavelength should be set at the absorbance maximum of the compound for optimal sensitivity.

A proposed set of starting conditions for an HPLC method is provided below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, increase to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

This interactive table presents a proposed set of initial parameters for the development of an HPLC method for this compound analysis.

GC is an ideal technique for the analysis of volatile and thermally stable compounds. It is particularly useful for impurity profiling, as it can separate and detect structurally related compounds and residual solvents. epa.govnih.gov this compound is sufficiently volatile for GC analysis.

For impurity profiling, a high-resolution capillary column is used to achieve the necessary separation of trace-level impurities from the main component. A mass spectrometer (MS) detector is often coupled with GC (GC-MS) to provide definitive identification of the impurities based on their mass spectra. nih.govresearchgate.net

Potential impurities could arise from the synthesis process (e.g., unreacted starting materials like 4-chloroaniline (B138754), or by-products) or from degradation.

A typical set of GC conditions for impurity profiling is outlined in the table below.

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 40-400 m/z |

This interactive table details proposed GC-MS parameters for the impurity profiling of this compound.

Validation Protocols for Analytical Methods

Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. nih.govresearchgate.net The validation process for methods analyzing this compound must assess several key performance characteristics according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH).

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

| Precision Assessment (Hypothetical Data) | ||

| Parameter | Repeatability (n=6) | Intermediate Precision (n=18, 3 days) |

| Mean Concentration (mg/mL) | 1.02 | 1.01 |

| Standard Deviation | 0.009 | 0.015 |

| RSD (%) | 0.88% | 1.49% |

| Acceptance Criterion | RSD ≤ 2.0% | RSD ≤ 3.0% |

This interactive table shows hypothetical precision data for the analysis of this compound.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of pure this compound is added (spiked) into a blank matrix, and the percentage of the analyte recovered is calculated.

| Accuracy Assessment (Hypothetical Data) | ||

| Spike Level | Amount Added (µg) | Amount Recovered (µg, mean of n=3) |

| 80% | 8.0 | 7.95 |

| 100% | 10.0 | 10.12 |

| 120% | 12.0 | 11.91 |

| Acceptance Criterion | - | - |

This interactive table presents hypothetical accuracy data from a recovery study.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Typical variations include changes in mobile phase composition, pH, column temperature, and flow rate.

| Robustness Assessment (Hypothetical Data) | ||

| Parameter Varied | Variation | Effect on Result (% Change) |

| Flow Rate (mL/min) | 0.9 (-10%) | -0.8% |

| 1.1 (+10%) | +0.6% | |

| Column Temperature (°C) | 28 (-2 °C) | +0.3% |

| 32 (+2 °C) | -0.5% | |

| Mobile Phase B (%) | 29% (-1%) | -1.2% |

| 31% (+1%) | +1.1% | |

| Acceptance Criterion | - | Result within ±2.0% of nominal |

This interactive table illustrates a robustness study with hypothetical outcomes.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are often determined based on the standard deviation of the response and the slope of the calibration curve.

LOD = 3.3 × (Standard Deviation of the Intercept / Slope)

LOQ = 10 × (Standard Deviation of the Intercept / Slope)

| LOD & LOQ Determination (Hypothetical Data) | |

| Parameter | Value |

| Slope of Calibration Curve | 45821 |

| Standard Deviation of the Intercept | 157 |

| Calculated LOD (µg/mL) | 0.011 |

| Calculated LOQ (µg/mL) | 0.034 |

This interactive table shows a hypothetical calculation of LOD and LOQ for this compound.

Computational and Theoretical Studies on 4 Chloro N Methylformanilide

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the detailed pathways of chemical reactions. rsc.org It allows for the characterization of short-lived, high-energy structures like transition states that are often difficult or impossible to observe experimentally.

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or system as a function of its geometry. wayne.edunasa.gov By mapping the PES for a reaction involving 4'-Chloro-N-methylformanilide, chemists can identify the most likely pathway from reactants to products.

The key features of a PES that are located computationally include:

Minima: These correspond to stable or metastable species, such as reactants, products, and intermediates.

Saddle Points: These represent transition states (TS), which are the energy maxima along a reaction coordinate but minima in all other degrees of freedom.

Computational methods are used to locate these stationary points and then connect them via an Intrinsic Reaction Coordinate (IRC) calculation. sci-hub.se An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products. This process provides a detailed, step-by-step view of the bond-breaking and bond-forming events during the reaction. sci-hub.se

Once the stationary points on the PES have been identified and their energies calculated, key kinetic and thermodynamic parameters for the reaction can be determined. mdpi.com

Thermodynamic parameters , such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), can be calculated from the vibrational frequencies of the reactants and products. These values indicate whether a reaction is exothermic or endothermic and whether it is spontaneous.

Kinetic parameters are derived from the energy difference between the reactants and the transition state, known as the activation energy (Ea). According to Transition State Theory (TST), the rate constant (k) of a reaction can be calculated using the following equation: mdpi.com

k = (k_BT/h) * e^(-ΔG‡/RT)

where k_B is the Boltzmann constant, T is the temperature, h is Planck's constant, R is the gas constant, and ΔG‡ is the Gibbs free energy of activation. More sophisticated models like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory can also be employed for more complex reactions. mdpi.com

| Parameter | Value |

|---|---|

| Activation Energy (Ea) (kcal/mol) | 22.5 |

| Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | 25.1 |

| Enthalpy of Reaction (ΔH) (kcal/mol) | -15.3 |

| Gibbs Free Energy of Reaction (ΔG) (kcal/mol) | -12.8 |

| Calculated Rate Constant (k) (s⁻¹) | 1.2 x 10⁻⁵ |

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are in constant motion. Molecular Dynamics (MD) simulations model this dynamic behavior by solving Newton's equations of motion for the atoms in the system over time. nih.gov This provides a "movie" of molecular motion, revealing information about conformational flexibility and interactions with the environment. acs.orgsemanticscholar.org

For this compound, MD simulations can be used to:

Explore Conformational Space: The molecule can rotate around its single bonds, leading to different spatial arrangements called conformers. An MD simulation can sample these different conformations, identifying the most stable and populated ones. nih.govresearchgate.net

Simulate Solvent Effects: By including explicit solvent molecules (like water) in the simulation box, MD can model how the solvent influences the structure and dynamics of this compound. acs.org

Analyze Intermolecular Interactions: MD is well-suited to studying how the molecule interacts with other molecules, such as biological macromolecules or other chemical species in a mixture. nih.gov

Dynamic Behavior and Intermolecular Interactions

Rotational Barriers: The rotation around the C-N amide bond and the N-aryl bond are critical for the conformational flexibility of this compound. The partial double bond character of the C-N amide bond, due to resonance, results in a significant rotational barrier. For instance, computational studies on N-methylformamide have shown that the barrier to rotation around the C-N bond is substantial, influencing the planarity of the amide group. acs.org Similarly, the rotation of the N-methyl group has been a subject of theoretical investigation. Calculations at the MP2/6-311+G** level for a series of N-methyl-substituted amides have been performed to determine these rotational barriers. acs.org

Furthermore, the rotation of the entire N-methylformamido group relative to the chlorophenyl ring is another key dynamic feature. The presence of the methyl group on the nitrogen atom can influence the preferred dihedral angle and the energy barrier for this rotation.

Intermolecular Interactions: In the solid state, and to some extent in solution, the behavior of this compound is governed by a variety of intermolecular interactions. These non-covalent forces dictate the crystal packing and can influence the molecule's physical properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. For analogous chloro-substituted aromatic compounds, Hirshfeld analysis has revealed the significant contributions of various contacts. mdpi.comnih.gov

Key intermolecular interactions for a molecule like this compound would include:

Hydrogen Bonding: Although the amide nitrogen is N-methylated and thus not a hydrogen bond donor, the carbonyl oxygen is a potential hydrogen bond acceptor.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic regions of neighboring molecules.

π-π Stacking: The aromatic chlorophenyl ring can participate in π-π stacking interactions with other aromatic rings.

Computational methods like Density Functional Theory (DFT) can be employed to calculate the energies of these interactions. For example, interaction energies between pairs of molecules in a crystal lattice can be computed to understand the packing stability. nih.gov

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of an Analogous Chlorinated Aromatic Compound

| Interaction Type | Contribution (%) |

| H···H | 40-50% |

| C···H/H···C | 20-30% |

| O···H/H···O | 5-15% |

| Cl···H/H···Cl | 5-10% |

| C···C (π-π) | 3-7% |

Note: Data is generalized from studies on similar chloro-substituted organic molecules and serves as an illustrative example. mdpi.comnih.gov

Solvent Effects on Molecular Conformations

The conformation of this compound, particularly the dihedral angle between the phenyl ring and the formamide (B127407) plane, is expected to be sensitive to the solvent environment. The polarity of the solvent can influence the relative stability of different conformers.

Computational methods, such as the Polarizable Continuum Model (PCM), are widely used to study the effects of solvents on molecular properties. rcsi.com In a PCM study, the solute molecule is placed in a cavity within a continuous medium that represents the solvent, characterized by its dielectric constant. This approach allows for the calculation of molecular geometries and relative energies in different solvent environments.

Table 2: Hypothetical Solvent-Induced Changes in the Phenyl-N Dihedral Angle of a Formanilide (B94145) Derivative Based on PCM Studies of Analogous Amides

| Solvent | Dielectric Constant (ε) | Calculated Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Gas Phase | 1 | 35.0 | 0.00 |

| Toluene (B28343) | 2.38 | 38.2 | -0.25 |

| Dichloromethane | 8.93 | 42.5 | -0.60 |

| Acetonitrile (B52724) | 37.5 | 45.8 | -0.85 |

| Water | 78.4 | 48.1 | -1.10 |

Note: This table presents hypothetical data based on general trends observed in computational studies of solvent effects on aromatic amides to illustrate the expected behavior. rcsi.com

Application of Machine Learning in Predictive Chemistry

Machine learning (ML) is increasingly being applied in chemistry to predict a wide range of molecular properties, including spectroscopic data, with high accuracy and computational efficiency. For a molecule like this compound, ML models can be trained to predict properties such as its Nuclear Magnetic Resonance (NMR) spectra.

Predicting NMR chemical shifts is a crucial aspect of structure elucidation and verification. While traditional quantum mechanical calculations can predict these shifts, they are often computationally expensive. Machine learning offers a faster alternative. frontiersin.orgmedscireview.netchemrxiv.org

Several ML approaches have been developed for NMR prediction:

Graph Neural Networks (GNNs): These models represent molecules as graphs, where atoms are nodes and bonds are edges. GNNs can learn the complex relationships between the chemical environment of a nucleus and its chemical shift. frontiersin.org

Kernel-Based Methods: These methods use a kernel function to measure the similarity between molecular environments and make predictions based on a training set of known structures and their experimental spectra.

Deep Learning Models: More complex neural network architectures can capture intricate patterns in large datasets of molecular structures and their corresponding spectroscopic properties. frontiersin.org

These ML models are typically trained on large databases of experimental NMR data. For a given input structure of this compound, a trained model can rapidly predict its ¹H and ¹³C chemical shifts. The accuracy of these predictions has been shown to be comparable to or even exceed that of some traditional computational methods. frontiersin.org

Table 3: Comparison of Mean Absolute Errors (MAE) for ¹³C NMR Chemical Shift Prediction by Different Methods for a Set of Organic Molecules

| Method | Mean Absolute Error (ppm) |

| Empirical/Database Methods | 3.0 - 5.0 |

| DFT (B3LYP/6-31G(d)) | 1.5 - 2.5 |

| Machine Learning (GNN) | 1.2 - 1.8 |

Note: This table provides a general comparison of the accuracy of different methods for predicting ¹³C NMR chemical shifts for a diverse set of organic molecules and is not specific to this compound. frontiersin.org

The application of machine learning in predictive chemistry is a rapidly evolving field, and future models are expected to provide even more accurate and comprehensive predictions of the properties of molecules like this compound.

Environmental Fate and Biotransformation of N Methylformanilide Derivatives

Biodegradation Studies in Aquatic and Terrestrial Environments

The biodegradation of 4'-Chloro-N-methylformanilide is anticipated to proceed through microbial actions that target its two primary structural components: the N-methylformamide group and the chloroaniline ring. The initial and rate-determining step is likely the enzymatic hydrolysis of the amide bond, a common pathway for the degradation of anilide herbicides. inrae.fr This cleavage would yield 4-chloroaniline (B138754) and N-methylformamide as primary metabolites.

Aerobic and Anaerobic Degradation Kinetics

Aerobic Degradation:

Under aerobic conditions, both primary metabolites are susceptible to further microbial degradation. 4-chloroaniline is known to be biodegradable, although its persistence can be influenced by factors such as soil type and microbial population. Studies on 4-chloroaniline have shown that it is inherently biodegradable in water under aerobic conditions. nih.gov The half-life of 4-chloroaniline in river water has been estimated to be between 0.3 and 3 days. irrigationtoolbox.com In soil, the degradation can be slower, with residues of para-chloroaniline detected years after the application of parent herbicides. irrigationtoolbox.comresearchgate.net The degradation of N-methylformamide is also expected to occur readily under aerobic conditions, likely proceeding through hydrolysis to methylamine (B109427) and formic acid, which are then mineralized.

Anaerobic Degradation:

Under anaerobic conditions, the degradation of chlorinated aromatic compounds can be significantly slower. While some studies have reported the anaerobic degradation of chloroanilines, significant mineralization is often not observed. nih.gov The persistence of chloroanilines is generally greater in anaerobic environments. irrigationtoolbox.com Similarly, the complete anaerobic degradation of N-methylformamide to methane (B114726) and ammonia (B1221849) is a plausible but likely slow process. The kinetics of these reactions are highly dependent on the specific anaerobic microbial consortia present and the prevailing redox conditions.

The following table provides hypothetical degradation kinetic data for this compound, extrapolated from studies on related compounds.

| Environment | Condition | Process | Compound | Estimated Half-life (t½) | Reference for Analogy |

|---|---|---|---|---|---|

| Soil | Aerobic | Biodegradation | This compound | 30 - 120 days | Persistence of chloroanilines in soil inrae.frresearchgate.netnih.gov |

| Aquatic | Aerobic | Biodegradation | This compound | 5 - 30 days | Biodegradation of chloroanilines in water nih.govirrigationtoolbox.com |

| Soil | Anaerobic | Biodegradation | This compound | > 120 days | Persistence of chloroanilines under anaerobic conditions irrigationtoolbox.com |

| Aquatic | Anaerobic | Biodegradation | This compound | > 90 days | Limited anaerobic degradation of chloroanilines nih.gov |

Identification of Microbial Degradation Pathways and Metabolites

The microbial degradation of this compound is expected to initiate with the hydrolysis of the amide linkage by amidase enzymes, yielding 4-chloroaniline and N-methylformamide .

Following this initial cleavage, the subsequent degradation pathways for these two primary metabolites are likely to be as follows:

4-Chloroaniline: Under aerobic conditions, microorganisms typically employ dioxygenase enzymes to hydroxylate the aromatic ring, leading to the formation of 4-chlorocatechol . This intermediate is then susceptible to ring cleavage, either through an ortho- or meta-cleavage pathway, ultimately leading to intermediates of central metabolism and complete mineralization to carbon dioxide, water, and chloride ions. Several bacterial strains, including those from the genera Pseudomonas, Acinetobacter, and Klebsiella, have been shown to degrade 4-chloroaniline via a modified ortho-cleavage pathway. acs.org

N-methylformamide: The aerobic degradation of N-methylformamide is likely to proceed via two potential pathways observed for the related compound N,N-dimethylformamide. One pathway involves the hydrolysis of the formamide (B127407) to yield N-methylamine and formic acid . The other pathway involves oxidative demethylation to produce formamide and formaldehyde. Both N-methylamine and formamide can be further utilized by microorganisms as carbon and nitrogen sources.

Under anaerobic conditions, the degradation of 4-chloroaniline may proceed through reductive dechlorination, where the chlorine atom is removed from the aromatic ring, a process that is generally slow.

Abiotic Transformation Processes

In addition to microbial degradation, this compound may undergo abiotic transformation in the environment through hydrolysis and photolysis.

Hydrolytic Stability in Environmental Matrices

The amide bond in formanilide (B94145) derivatives is susceptible to hydrolysis, and the rate of this reaction is influenced by pH. A computational analysis of the hydrolysis of substituted formanilides suggests that both acid-catalyzed and base-catalyzed hydrolysis can occur. epa.gov At neutral pH, the hydrolysis of amides is generally slow. However, under acidic or alkaline conditions, the rate of hydrolysis is expected to increase. The presence of the chlorine atom on the phenyl ring may also influence the rate of hydrolysis.

The following table presents estimated hydrolysis half-lives for this compound at different pH values, based on general principles of amide hydrolysis.

| pH | Temperature (°C) | Estimated Half-life (t½) | Reference for Analogy |

|---|---|---|---|

| 4 (Acidic) | 25 | ~150 days | Acid-catalyzed hydrolysis of formanilides epa.gov |

| 7 (Neutral) | 25 | > 300 days | General stability of amides at neutral pH |

| 9 (Alkaline) | 25 | ~100 days | Base-catalyzed hydrolysis of formanilides epa.gov |

Photolytic Degradation under Simulated Environmental Conditions

Aromatic compounds containing chlorine atoms can undergo photolytic degradation upon absorption of sunlight. The chloroaniline moiety in this compound is expected to be the primary chromophore responsible for light absorption. Studies on the photolysis of 4-chloroaniline have shown that it is rapidly degraded in water under the influence of light, with measured half-lives ranging from 2 to 7 hours. nih.gov The degradation proceeds through the formation of various photoproducts, including dimeric structures. nih.gov

The quantum yield for the sunlight photolysis of furosemide (B1674285), a pharmaceutical that also contains a chloroaniline moiety, was determined to be 2.08 × 10⁻² mol E⁻¹. acs.org This value suggests that direct photolysis can be a significant degradation pathway for such compounds in sunlit surface waters.

The following table provides an estimated photolytic half-life for this compound in water.

| Environment | Condition | Estimated Half-life (t½) | Reference for Analogy |

|---|---|---|---|

| Surface Water | Sunlight | < 1 day | Photolysis of 4-chloroaniline nih.gov and furosemide acs.org |

Assessment of Environmental Distribution and Persistence

The environmental distribution and persistence of this compound will be governed by a combination of its physicochemical properties and its susceptibility to biotic and abiotic degradation processes.

Based on the properties of its constituent parts, this compound is likely to have moderate mobility in soil. The chloroaniline moiety can bind to soil organic matter, which can increase its persistence. irrigationtoolbox.com However, the N-methylformamide part is highly water-soluble and would be more mobile.

Adsorption and Desorption Characteristics in Soil and Sediment

The interaction of this compound with soil and sediment particles is a key factor influencing its mobility and bioavailability in the environment. Adsorption, the process of a substance binding to a surface, and desorption, the release of that substance, are crucial in determining whether the compound will leach into groundwater or be transported with surface runoff.

Batch equilibrium studies have been conducted to determine the adsorption and desorption characteristics of this compound in various soils. regulations.gov In one such study, the sorption of [14C]-labeled this compound (also referred to as R613636, a transformation product of chlorothalonil) was investigated in five different soils with a pH range of 6.2 to 8.2. regulations.gov

The study utilized the Freundlich isotherm model to describe the adsorption and desorption behavior. The Freundlich equation is an empirical relationship that describes the adsorption of a solute to a solid surface. The resulting Freundlich Adsorption Coefficient (Kf) values ranged from 2.3 to 8.1 L/kg, with a mean of 4.5 L/kg. regulations.gov When normalized to the organic carbon content of the soil, the Kfoc values ranged from 130 to 325 L/kg, with a mean of 246 L/kg. regulations.gov These moderately low to moderate values suggest that this compound has a potential for mobility in some soil types.

The Freundlich Desorption Coefficients (Kf-des) were found to be similar to the adsorption coefficients, ranging from 1.7 to 8.3 L/kg, with a mean of 4.1 L/kg. regulations.gov This similarity indicates that the sorption of this compound is relatively reversible. regulations.gov The percentage of the compound that was adsorbed ranged from 18.1% to 66.4% across the different test soils, while the percentage desorbed (as a percentage of the amount adsorbed) ranged from 21.9% to 79.6%. regulations.gov

Factors that influence the adsorption and desorption of pesticides in soil include the physico-chemical properties of the pesticide, soil organic matter content, clay content, and pH. fortunejournals.commsss.com.my For many organic compounds, adsorption is positively correlated with soil organic carbon and clay content, and negatively correlated with soil pH. researchgate.net

Freundlich Adsorption and Desorption Coefficients for this compound in Various Soils

| Parameter | Range | Mean Value |

|---|---|---|

| Freundlich Adsorption Coefficient (Kf) (L/kg) | 2.3 - 8.1 | 4.5 |

| Organic Carbon-Normalized Freundlich Adsorption Coefficient (Kfoc) (L/kg) | 130 - 325 | 246 |

| Freundlich Desorption Coefficient (Kf-des) (L/kg) | 1.7 - 8.3 | 4.1 |

| Percent Adsorption (%) | 18.1 - 66.4 | N/A |

| Percent Desorption (% of adsorbed) | 21.9 - 79.6 | N/A |

Volatilization and Transport Potential

Volatilization is a significant pathway for the dispersion of organic chemicals in the environment, allowing them to be transported over long distances in the atmosphere. usda.gov The potential for a chemical to volatilize from soil or water is largely dependent on its Henry's Law constant, which relates the concentration of a compound in the air to its concentration in water at equilibrium. usda.gov

The transport of this compound in the environment is also linked to its adsorption characteristics. As a compound with moderate mobility in some soils, there is a potential for it to be transported via surface runoff and leaching. regulations.gov The extent of this transport will depend on the soil type, rainfall intensity, and agricultural practices.

Methodological Frameworks for Environmental Risk Assessment

The environmental risk assessment of chemicals like this compound is a systematic process that evaluates their potential adverse effects on the environment. This process relies on standardized methodologies and guidelines to ensure consistency and scientific rigor.

Adherence to International Guidelines (e.g., OECD)

To ensure the quality and comparability of data on the environmental fate and effects of chemicals, studies are often conducted in accordance with internationally recognized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD). umweltbundesamt.de The OECD provides a comprehensive set of Test Guidelines for the testing of chemicals, which are used by governments, industry, and independent laboratories to assess the safety of chemicals. oecd.orgoecd.org

The study on the adsorption and desorption of this compound, for instance, was conducted in accordance with the OECD Principles of Good Laboratory Practice (GLP). regulations.gov Adherence to GLP ensures the transparency, integrity, and reliability of non-clinical safety data. The use of standardized guidelines, such as OCSPP 835.1230 for adsorption/desorption studies, allows for the mutual acceptance of data among OECD member countries, reducing the need for duplicative testing. regulations.gov

The OECD's framework for environmental risk assessment encompasses various aspects, including methodologies for hazard and exposure assessment. oecd.org This includes the development of emission scenario documents to estimate the release of chemicals into the environment. oecd.org

Radiolabeled Tracing Studies for Mass Balance

Radiolabeled tracing studies are a powerful tool in environmental fate research, allowing for the precise tracking and quantification of a chemical and its transformation products in various environmental matrices. nih.govresearchgate.net By labeling a compound with a radioactive isotope, such as Carbon-14 (14C) or Tritium (3H), researchers can conduct mass balance studies to account for the total amount of the applied substance. researchgate.net

In the context of this compound, the use of [14C]-labeled compound in the adsorption/desorption study enabled the determination of mass balances, which ranged from 101.7% to 107.2% of the applied radioactivity in selected samples. regulations.gov This high level of recovery provides confidence in the experimental results. Furthermore, analysis of the samples showed that the parent compound, [14C]-R613636, remained stable throughout the experiment, accounting for at least 99.4% of the radioactivity in the adsorption and desorption phases and in soil extracts. regulations.gov

Such studies are essential for understanding the complete environmental fate of a compound, including its potential for degradation, formation of bound residues in soil, and uptake by organisms. nih.gov The data generated from radiolabeled studies are crucial for developing accurate environmental fate models and conducting comprehensive risk assessments.

Advanced Applications and Future Research Directions

4'-Chloro-N-methylformanilide as a Chemical Building Block

This compound has emerged as a significant chemical building block in organic synthesis, primarily owing to its utility as a precursor for a variety of functionalized molecules. Its structural features, particularly the formyl and chloro groups on the N-methylaniline backbone, allow for a range of chemical transformations, making it a valuable starting material for the synthesis of more complex chemical entities.

Intermediate in the Synthesis of Fine Chemicals and Active Pharmaceutical Ingredients

While direct synthesis of commercially named fine chemicals and active pharmaceutical ingredients (APIs) starting from this compound is not extensively documented in publicly available literature, its role as a key intermediate is well-established through the synthesis of versatile precursors. The primary application of this compound lies in its ability to undergo the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic compounds.

Specifically, the reaction of this compound, as an acetanilide (B955) derivative, with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) leads to intramolecular cyclization, yielding 2-chloro-3-formylquinoline derivatives. This transformation is a cornerstone in the construction of the quinoline (B57606) scaffold, a heterocyclic motif prevalent in a vast number of biologically active compounds and pharmaceuticals. Quinolines are known to exhibit a wide range of pharmacological activities, including antimalarial, antibacterial, antifungal, and anticancer properties. Therefore, this compound serves as a crucial starting point for the synthesis of libraries of substituted quinolines that can be screened for potential therapeutic applications.

Precursor for Complex Organic Molecules